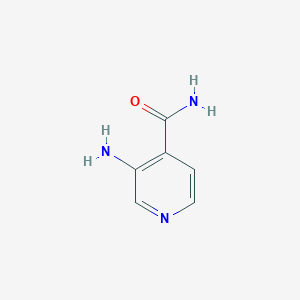

3-Aminoisonicotinamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,7H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZUGOPPUMNHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444246 | |

| Record name | 3-Aminoisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64188-97-2 | |

| Record name | 3-Aminoisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoisonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Aminoisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-Aminoisonicotinamide, a key intermediate in pharmaceutical research and development. The document details established synthesis protocols, purification techniques, and analytical characterization of the target compound.

Introduction

This compound, also known as 3-aminopyridine-4-carboxamide, is a valuable building block in the synthesis of various biologically active molecules. Its structural isomer, nicotinamide (a form of vitamin B3), plays a crucial role in various biological processes. The precise positioning of the amino and carboxamide groups on the pyridine ring in this compound makes it a unique scaffold for the development of novel therapeutic agents. Accurate and efficient synthesis and purification of this compound are therefore of significant interest to the scientific community.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented: synthesis from 3-aminoisonicotinic acid and the Hofmann rearrangement of isonicotinamide.

Synthesis from 3-Aminoisonicotinic Acid

This method involves the amidation of 3-aminoisonicotinic acid. A general procedure is outlined below.

Experimental Protocol:

A mixture of 3-aminoisonicotinic acid (71.7 mmol), ammonium hydrochloride (93.2 mmol), 2-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylenediuronium hexafluorophosphate(V) (93.2 mmol), and N-ethyl-N-isopropylpropan-2-amine (215.02 mmol) is prepared in dimethylformamide (DMF, 100 mL).[1] The reaction mixture is stirred at 40°C for 72 hours under a nitrogen atmosphere.[1] Following the completion of the reaction, the solvent is removed by evaporation to yield the crude product.[1]

Purification:

The crude product is purified by flash silica gel column chromatography.[1] A gradient elution with a dichloromethane solution containing 5% methanol is employed.[1] The fractions containing the purified product are collected and evaporated to dryness.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Aminoisonicotinic acid (9.90 g, 71.7 mmol) | [1] |

| Yield | 8.57 g (87%) | [1] |

| Appearance | Yellow gel | [1] |

Synthesis Workflow: Amidation of 3-Aminoisonicotinic Acid

Hofmann Rearrangement of Isonicotinamide

General Reaction Scheme:

The reaction involves treating the primary amide (isonicotinamide) with bromine and a strong base, such as sodium hydroxide, to form an N-bromoamide intermediate.[4] Further deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to this compound.[4]

Proposed Experimental Protocol (Adapted from the synthesis of 3-aminopyridine):

In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, a solution of sodium hydroxide in water would be prepared. Bromine would then be added with stirring. Once the temperature of the solution reaches 0°C, finely powdered isonicotinamide would be added all at once with vigorous stirring. After a period of stirring, the ice-salt bath would be replaced with a water bath at an elevated temperature (e.g., 70-75°C) for a specified time to complete the rearrangement.

Proposed Purification (Adapted from the synthesis of 3-aminopyridine):

Following the reaction, the solution would be cooled to room temperature and saturated with sodium chloride. The product would then be extracted with a suitable organic solvent, such as ether, using a continuous extractor. The organic extract would be dried over a drying agent like sodium hydroxide pellets, filtered, and the solvent removed by distillation. The crude product could then be purified by recrystallization from a suitable solvent system, potentially a mixture of benzene and ligroin, with the use of decolorizing carbon (Norit) and a reducing agent like sodium hydrosulfite to remove colored impurities.

Hofmann Rearrangement Workflow

Purification Methods

The purity of this compound is crucial for its application in drug development. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography

As detailed in the synthesis from 3-aminoisonicotinic acid, flash silica gel column chromatography is an effective method for purifying this compound.[1] A mobile phase consisting of a gradient of methanol in dichloromethane allows for the separation of the desired product from reaction byproducts and unreacted starting materials.[1]

Recrystallization

Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For the closely related 3-aminopyridine, a mixture of benzene and ligroin is used.[6] Similar solvent systems, or others such as ethanol/water or ethyl acetate/hexane, could be explored for the recrystallization of this compound. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 64188-97-2 | [1] |

| Molecular Formula | C6H7N3O | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 84-86 °C | [1] |

| Boiling Point (Predicted) | 369.2 ± 22.0 °C | [1] |

| Density (Predicted) | 1.323 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.73 ± 0.50 | [1] |

Spectroscopic Data:

While a complete set of spectra for this compound was not found in the provided search results, the following are expected characteristic spectroscopic features based on its structure and data from isomeric/related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and amide groups. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 3,4-disubstituted pyridine ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the molecule. The chemical shifts of the carbonyl carbon and the carbons of the pyridine ring will be indicative of their electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and the amide group (typically in the range of 3100-3500 cm⁻¹). A strong absorption band for the C=O stretching of the amide group is expected around 1650-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (137.14 g/mol ). Fragmentation patterns can provide further structural information. The mass spectrum of the related 3-aminoisonicotinic acid is available and can serve as a reference for fragmentation patterns of the pyridine ring.[7]

Conclusion

This technical guide has outlined the key synthetic and purification methodologies for this compound. The amidation of 3-aminoisonicotinic acid provides a direct and high-yielding route to the target compound. The Hofmann rearrangement of isonicotinamide presents a viable and well-established alternative. Proper purification using column chromatography or recrystallization is essential to obtain high-purity material suitable for research and development purposes. The provided analytical data and workflows serve as a valuable resource for scientists working with this important pharmaceutical intermediate. Further optimization of the proposed Hofmann rearrangement protocol and detailed spectroscopic analysis of the final product are recommended for a complete understanding of the chemistry of this compound.

References

- 1. 3-AMINO-4-PYRIDINECARBOXAMIDE | 64188-97-2 [chemicalbook.com]

- 2. 3-AMINO-4-PYRIDINECARBOXAMIDE CAS#: 64188-97-2 [amp.chemicalbook.com]

- 3. echemhub.com [echemhub.com]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-Aminoisonicotinic acid [webbook.nist.gov]

Characterization of 3-Aminoisonicotinamide: A Technical Guide to NMR and HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 3-Aminoisonicotinamide, a key heterocyclic amide of interest in pharmaceutical research and development. Due to the limited availability of public domain data for this compound, this document presents a detailed framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). To illustrate the application of these methods, data and protocols for the closely related and extensively studied compound, nicotinamide, are provided as a representative example. This guide outlines the necessary experimental protocols, data interpretation, and visualization of workflows, serving as a robust resource for researchers engaged in the analysis of this compound and related compounds.

Introduction

This compound, a derivative of isonicotinamide, possesses a chemical structure that suggests potential applications in medicinal chemistry and drug design. Accurate and thorough characterization of this molecule is paramount for its development and use in any research or clinical setting. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are indispensable tools for confirming the identity, purity, and stability of such compounds.

NMR Spectroscopic Characterization

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound.

Expected ¹H and ¹³C NMR Spectral Data

The following tables present the expected chemical shifts for the protons and carbons in this compound, based on general principles of NMR spectroscopy and comparison with similar structures. These are predicted values and would need to be confirmed by experimental data. For illustrative purposes, the experimentally determined NMR data for nicotinamide is also provided.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.0 - 8.2 | Singlet |

| H-5 | 7.0 - 7.2 | Doublet |

| H-6 | 8.3 - 8.5 | Doublet |

| -NH₂ | 5.0 - 6.0 | Broad Singlet |

| -CONH₂ | 7.5 - 8.5 | Two Broad Singlets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 140 - 145 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 150 - 155 |

| C=O | 165 - 170 |

Table 3: Experimental NMR Data for Nicotinamide (in D₂O)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | ¹³C NMR | Chemical Shift (δ, ppm) |

| H-2 | 8.89 | Singlet | C-2 | 154.5 |

| H-4 | 8.69 | Doublet | C-3 | 126.9 |

| H-5 | 7.57 | Triplet | C-4 | 139.2 |

| H-6 | 8.21 | Doublet | C-5 | 131.9 |

| -CONH₂ | 7.8 (amide A), 8.3 (amide B) | Broad Singlets | C-6 | 150.3 |

| C=O | 173.4 |

Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the specific solvent and sample.

-

Set the appropriate acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

-

Set the appropriate acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, relaxation delay, proton decoupling).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the respective protons and carbons in the this compound structure.

-

HPLC Analysis for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.

Expected HPLC Data

The retention time (tR) of this compound will depend on the specific HPLC method used (e.g., column, mobile phase, flow rate). A well-developed method should show a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.

Table 4: Illustrative HPLC Method Parameters and Expected Retention Time for a Nicotinamide-related Compound

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time (tR) | 3 - 5 minutes |

| Purity Specification | ≥ 98% (by peak area) |

Experimental Protocol for HPLC Analysis

Objective: To determine the purity of a this compound sample by reverse-phase HPLC.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

HPLC-grade formic acid

-

HPLC system with a UV detector

-

C18 reverse-phase column

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding formic acid to the specified concentration. Degas the mobile phase before use.

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of a this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

-

Instrument Setup:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Set the UV detector to the appropriate wavelength (determined by UV-Vis spectrophotometry, typically around the λmax of the compound).

-

-

Analysis:

-

Inject the standard solution to determine the retention time and response of this compound.

-

Inject the sample solution.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

-

Workflow Visualizations

The following diagrams illustrate the logical flow of the characterization process.

Caption: Overall workflow for the synthesis and characterization of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Detailed workflow for HPLC purity analysis.

Conclusion

The characterization of this compound through NMR and HPLC is a critical step in its development for any scientific application. This guide provides the essential theoretical framework, detailed experimental protocols, and logical workflows necessary to perform a comprehensive analysis. While specific spectral data for this compound remains to be widely published, the methodologies outlined herein, supplemented with data from the analogous compound nicotinamide, offer a complete blueprint for researchers to successfully characterize this and other novel chemical entities. Adherence to these protocols will ensure the generation of high-quality, reliable data, facilitating the advancement of research and development in the pharmaceutical sciences.

Unraveling the Molecular Mechanisms of Nicotinamide: A Technical Guide

A Note on 3-Aminoiso-nicotinamide: Initial research indicates a significant lack of detailed scientific literature regarding the specific mechanism of action for 3-Aminoiso-nicotinamide. This compound is commercially available, confirming its existence as a distinct chemical entity. However, it is often conflated with the well-studied compound Nicotinamide (also known as niacinamide) and 3-Aminobenzamide due to structural similarities. This guide will focus on the extensively researched mechanisms of Nicotinamide, a vital precursor to the coenzyme NAD+ and a key regulator of cellular processes.

Core Mechanism of Action: A Dual Role in Cellular Metabolism and Signaling

Nicotinamide (NAM) is a water-soluble amide form of vitamin B3 that plays a central role in cellular energy metabolism and a multitude of signaling pathways.[1][2][3] Its primary functions can be broadly categorized into two key areas: its role as a precursor for nicotinamide adenine dinucleotide (NAD+) and its activity as an inhibitor of several key enzymes, including Poly (ADP-ribose) polymerases (PARPs) and sirtuins.[2][4]

Nicotinamide as a Precursor to NAD+

The most fundamental role of nicotinamide is its participation in the NAD+ salvage pathway.[2] This pathway is the primary mechanism by which mammalian cells replenish their NAD+ pools.[5] Nicotinamide is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).[2][6] NMN is subsequently adenylated to form NAD+.[2]

NAD+ is an essential coenzyme for numerous redox reactions central to cellular respiration and energy production, including glycolysis and the Krebs cycle.[7] Beyond its role in metabolism, NAD+ is also a critical substrate for several families of enzymes, including PARPs and sirtuins, which consume NAD+ to carry out their functions.[6]

Figure 1: The NAD+ Salvage Pathway.

Inhibition of Poly (ADP-ribose) Polymerases (PARPs)

At elevated concentrations, nicotinamide acts as an inhibitor of PARP enzymes, particularly PARP-1.[1][8] PARPs are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[4][9] In response to DNA damage, PARP-1 is activated and utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits DNA repair machinery to the site of damage.

However, overactivation of PARP-1, often occurring in response to extensive DNA damage, can lead to a significant depletion of cellular NAD+ and subsequently ATP, culminating in a form of cell death known as parthanatos.[10] Nicotinamide, by inhibiting PARP-1, can prevent this excessive NAD+ consumption, thereby preserving cellular energy stores and preventing cell death under certain conditions.[1] This inhibitory action is also being explored for its potential to sensitize cancer cells to DNA-damaging agents.[8]

References

- 1. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 3. lelabdebeaute.es [lelabdebeaute.es]

- 4. dermnetnz.org [dermnetnz.org]

- 5. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 7. Nicotinamide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of 3-Aminoisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets of 3-Aminoisonicotinamide, a chemical probe and modulator of cellular metabolism. The primary focus is on its role as an inhibitor of a key enzyme in the NAD+ salvage pathway and the downstream consequences of this inhibition on cellular function and viability. This document details the mechanism of action, presents quantitative data for context, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Primary Biological Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

The principal biological target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide (NAM).[1] This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for a multitude of biological processes.[2]

As an analog of nicotinamide, this compound acts as a competitive inhibitor of NAMPT. By binding to the enzyme, it prevents the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[3] Tumor cells, with their high metabolic rate, are particularly reliant on the NAMPT salvage pathway for NAD+ regeneration, making this enzyme an attractive therapeutic target in oncology.[2] Inhibition of NAMPT leads to a time-dependent depletion of intracellular NAD+, which in turn causes a loss of ATP and ultimately triggers cell death.[2]

While specific high-potency IC50 values for this compound are not as widely reported as for other novel inhibitors, the following table provides context on the potency of well-characterized NAMPT inhibitors against the enzyme and in cellular assays. This demonstrates the therapeutic potential of targeting NAMPT.

| Compound | Target/Assay | IC50 Value | Reference |

| FK866 | NAMPT Enzyme | ~1 nM | [4] |

| KPT-9274 | Glioma Cell Lines | 0.1 - 1.0 µM | [5] |

| LSN3154567 | NAMPT Enzyme | ~3 nM | [6] |

| MS0 | NAMPT Enzyme | 9.08 nM | [6] |

| Compound 21 (MS0 derivative) | NAMPT Enzyme | 0.93 nM | [6] |

Downstream and Secondary Cellular Effects

The inhibition of NAMPT and subsequent depletion of the cellular NAD+ pool have profound secondary effects on various NAD+-dependent cellular processes and enzymes. These are not direct targets of this compound but are affected due to substrate unavailability.

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes critical for DNA repair and genomic stability.[7] They use NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins.[7] Depletion of NAD+ by NAMPT inhibition effectively starves PARP enzymes of their substrate, impairing their function. This can lead to an accumulation of DNA damage and sensitize cells to DNA-damaging agents, a concept known as synthetic lethality.[8]

-

Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, stress response, and aging, by modifying histones and other proteins.[9][10] For instance, SIRT1 and the mitochondrial SIRT3 require NAD+ as a cofactor for their deacetylase activity.[11][12] Reduced NAD+ levels resulting from NAMPT inhibition lead to decreased sirtuin activity, impacting cellular energy homeostasis and mitochondrial function.[10]

-

Cellular Metabolism and Viability: NAD+ is a fundamental coenzyme for redox reactions central to energy metabolism, including glycolysis and oxidative phosphorylation.[13][14] The depletion of NAD+ disrupts these pathways, leading to a rapid decrease in ATP production.[2] This energy crisis, combined with increased oxidative stress and impaired DNA repair, ultimately culminates in apoptotic cell death.[5][15]

Visualizations: Pathways and Workflows

Caption: Inhibition of NAMPT by this compound blocks NAD+ synthesis, affecting downstream targets.

Caption: Logical flow from NAMPT inhibition to the ultimate consequence of reduced cell viability.

Caption: Workflow for a coupled-enzyme fluorescent assay to measure NAMPT inhibition.

Detailed Experimental Protocols

This protocol is adapted from commercially available coupled-enzyme fluorescent assay kits.[3][16] This assay quantifies NAMPT activity by measuring the production of NADH, which is fluorescent.

A. Materials:

-

Purified recombinant NAMPT enzyme

-

NAMPT Assay Buffer

-

Substrates: Nicotinamide, PRPP, ATP

-

Coupled Enzyme System: NMNAT, Alcohol Dehydrogenase (ADH)

-

30% Ethanol

-

Test Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Control Inhibitor: FK-866

-

Low-binding black 384-well microplate

-

Fluorescent microplate reader (Ex: 340 nm, Em: 460 nm)

B. Method:

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound at concentrations 5-fold higher than the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[16]

-

Enzyme Preparation: Dilute the NAMPT enzyme to the working concentration (e.g., 12-25 ng/µl) in NAMPT Dilution Buffer on ice.[16]

-

Assay Plate Setup (in duplicate):

-

"Blank" wells: Add 6 µl of NAMPT Dilution Buffer.

-

"Positive Control" wells: Add 6 µl of diluted NAMPT enzyme.

-

"Test Inhibitor" wells: Add 6 µl of diluted NAMPT enzyme.

-

-

Inhibitor Addition:

-

Add 4 µl of the appropriate diluent solution (e.g., 5% DMSO) to the "Blank" and "Positive Control" wells.

-

Add 4 µl of the diluted Test Inhibitor to the corresponding wells.

-

-

Pre-incubation: Gently agitate the plate and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[16]

-

Master Mix Preparation: Prepare a Master Mix containing NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and Ethanol.[16]

-

Reaction Initiation: Start the reaction by adding 10 µl of the Master Mix to all wells. The final reaction volume is 20 µl.[16]

-

Incubation: Incubate the plate at 30°C for 2 hours.[16]

-

Detection: Read the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Data Analysis: Subtract the "Blank" fluorescence from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

This protocol provides a highly quantitative method for determining NAD+ concentrations in cell or tissue extracts using reverse-phase high-performance liquid chromatography (HPLC).[17][18]

A. Materials:

-

Cultured cells treated with this compound

-

Perchloric Acid (HClO4), ~0.5 M

-

Potassium Phosphate Monobasic (KH2PO4) and Dibasic (K2HPO4) for buffer preparation

-

Methanol (HPLC grade)

-

NAD+ standard (for standard curve)

-

0.22 µm filters

-

HPLC system with a UV detector (260 nm) and a C18 reverse-phase column

B. Method:

-

Cell Lysis and Extraction:

-

Grow cells in a 6-well plate and treat with this compound for the desired time.

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add 0.3-0.5 mL of ice-cold HClO4 to each well to lyse the cells and precipitate proteins.[17]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Neutralization: Carefully transfer the supernatant (which contains NAD+) to a new tube. Neutralize the extract by adding an appropriate volume of a potassium phosphate solution or K2CO3 to bring the pH to ~7.0. The perchlorate will precipitate as potassium perchlorate.

-

Sample Preparation: Centrifuge again to pellet the potassium perchlorate precipitate. Filter the final supernatant through a 0.22 µm filter before injection into the HPLC.[17]

-

Standard Curve Preparation: Prepare a series of NAD+ standards of known concentrations (e.g., 0.2 to 2.0 µM) in the phosphate buffer.[17]

-

HPLC Analysis:

-

Inject 50-100 µL of the prepared sample and standards into the HPLC system.[17]

-

Run a gradient elution. A typical mobile phase consists of Buffer A (e.g., 0.05 M Phosphate Buffer, pH 7.0) and Buffer B (100% Methanol).[17]

-

Example Gradient: Start with 100% Buffer A, followed by a linear gradient to introduce Buffer B to elute the NAD+.[17]

-

Detect NAD+ by monitoring the absorbance at 260 nm.

-

-

Data Analysis: Identify the NAD+ peak in the chromatograms based on the retention time of the NAD+ standard. Quantify the peak area and calculate the NAD+ concentration in the samples using the standard curve. Normalize the NAD+ levels to the total protein concentration of the initial cell lysate.

The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[19][20]

A. Materials:

-

Cells cultured in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader (absorbance at 570 nm).

B. Method:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[20]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19]

-

Solubilization: Carefully aspirate the medium (for adherent cells) and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][20] Mix thoroughly by pipetting or shaking to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage of the untreated control. Plot the percent viability against the compound concentration to determine the concentration that inhibits cell growth by 50% (GI50).

References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 10. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. profiles.wustl.edu [profiles.wustl.edu]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Discovery and Synthesis of Novel 3-Aminoisonicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 3-aminoisonicotinamide derivatives, a promising class of compounds with potential therapeutic applications. This document details synthetic methodologies, quantitative biological data, and insights into the signaling pathways modulated by these derivatives.

Introduction

This compound derivatives have emerged as a significant scaffold in medicinal chemistry due to their structural resemblance to nicotinamide, a key component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This structural motif allows them to interact with a variety of enzymes, making them attractive candidates for the development of targeted therapies. In particular, their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) and modulators of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has garnered considerable interest in the field of oncology.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various synthetic routes. A common strategy involves the Hofmann rearrangement of nicotinamide, followed by functionalization of the resulting 3-aminopyridine core. The following protocol details a representative synthesis of a novel this compound derivative.

Experimental Protocol: Synthesis of N-Aryl-3-aminoisonicotinamides

This protocol describes a two-step process for the synthesis of N-aryl-3-aminoisonicotinamides, starting from 3-aminoisonicotinic acid.

Step 1: Synthesis of 3-Amino-N-aryl-isonicotinamide

-

To a solution of 3-aminoisonicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

Add the desired substituted aniline (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture under microwave irradiation at 120°C for 30 minutes.

-

After cooling, the reaction mixture is typically purified by flash chromatography on silica gel to yield the desired 3-amino-N-aryl-isonicotinamide derivative.

Step 2: Characterization

The synthesized compounds are characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Elemental Analysis: To confirm the elemental composition.

Biological Activity and Data Presentation

Novel this compound derivatives have been evaluated for their potential as anticancer agents, showing promising activity against various cancer cell lines. Their biological effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative this compound derivatives against various cancer cell lines and enzymes.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| N4 | MCF-7 (Breast Cancer) | 12.1[1] |

| 6b | B16F10 (Melanoma) | 4.66[2] |

| 6b | MCF-7 (Breast Cancer) | Not specified |

| 6b | A549 (Lung Cancer) | Not specified |

| 10q | (as a Xanthine Oxidase Inhibitor) | 0.3[3] |

Table 2: Enzyme Inhibitory Activity of Related Nicotinamide Derivatives

| Compound ID | Target Enzyme | IC50 (µM) |

| 6b | HDAC3 | 0.694[2] |

| 6b | pan-HDACs | 4.648[2] |

| 6n | pan-HDACs | 5.481[2] |

| BG45 (Reference) | pan-HDACs | 5.506[2] |

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives is closely linked to their ability to modulate key signaling pathways implicated in cancer pathogenesis. Two prominent pathways, PARP and STAT3, are of particular interest.

PARP Inhibition Pathway

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[4] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5] this compound derivatives, due to their structural similarity to the nicotinamide moiety of NAD+, can act as competitive inhibitors of PARP.

STAT3 Signaling Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[4][6][7] Inhibition of the STAT3 signaling pathway is therefore a promising strategy for cancer therapy.[6] Some nicotinamide derivatives have been shown to inhibit STAT3 signaling, and it is hypothesized that this compound derivatives may share this activity.

Experimental Protocols for Biological Assays

To assess the biological activity of newly synthesized this compound derivatives, a series of in vitro assays are typically performed.

Protocol: PARP Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against PARP enzymes.

-

Reagents and Materials: Recombinant human PARP enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a suitable substrate for HRP.

-

Procedure: a. In a 96-well plate, add the recombinant PARP enzyme and activated DNA. b. Add varying concentrations of the this compound derivative to the wells. c. Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. d. Incubate the plate to allow for the poly(ADP-ribosyl)ation reaction to occur. e. Stop the reaction and wash the plate. f. Add streptavidin-HRP to detect the incorporated biotinylated NAD+. g. Add the HRP substrate and measure the resulting signal using a plate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Protocol: STAT3 Inhibition Assay (Cell-Based)

This protocol describes a method to assess the effect of compounds on STAT3 phosphorylation in cancer cells.

-

Cell Culture: Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468) in appropriate media.

-

Treatment: Treat the cells with various concentrations of the this compound derivative for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. c. Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP). d. Visualize the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3, indicating the level of STAT3 inhibition.

Workflow and Logical Relationships

The discovery and development of novel this compound derivatives follow a logical workflow, from initial design and synthesis to comprehensive biological evaluation.

Conclusion

Novel this compound derivatives represent a promising class of compounds with significant potential for the development of new anticancer therapies. Their ability to target key enzymes and signaling pathways involved in cancer progression, such as PARP and STAT3, provides a strong rationale for their further investigation. The synthetic protocols and biological assays detailed in this guide offer a framework for the continued discovery and optimization of these valuable therapeutic agents. Future research should focus on elucidating the detailed structure-activity relationships and in vivo efficacy of these compounds to advance them toward clinical applications.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Silico Modeling of 3-Aminoisonicotinamide Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoisonicotinamide, a nicotinamide analogue, is a molecule of significant interest for its potential therapeutic applications, primarily through the inhibition of key enzymes involved in cellular metabolism and DNA repair. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to its primary molecular targets, Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerase-1 (PARP-1). This document outlines detailed experimental protocols for computational modeling, summarizes quantitative data from related compounds, and presents key signaling pathways affected by the inhibition of these targets. The guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a structural analogue of nicotinamide (Vitamin B3), a fundamental molecule in cellular metabolism. Its structural similarity allows it to interact with enzymes that utilize nicotinamide as a substrate, potentially leading to competitive inhibition. Two of the most significant targets of nicotinamide analogues are NAMPT and PARP-1.

-

Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme for numerous redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[3][4] Inhibition of NAMPT can lead to NAD+ depletion, impacting cellular energy and signaling, which is a promising strategy in cancer therapy.[3][5]

-

Poly(ADP-ribose) Polymerase-1 (PARP-1): This nuclear enzyme plays a crucial role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.[6][7] PARP-1 uses NAD+ to synthesize poly(ADP-ribose) chains that signal for the recruitment of other DNA repair proteins.[8][9] Inhibition of PARP-1 is a validated therapeutic approach, especially in cancers with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.[7]

In silico modeling, including molecular docking and molecular dynamics simulations, provides powerful tools to investigate the binding of small molecules like this compound to their protein targets at an atomic level.[10] These computational methods can predict binding modes, estimate binding affinities, and elucidate the molecular interactions driving the binding event, thereby guiding the design and optimization of novel therapeutic agents.

Quantitative Data: Inhibition of PARP1 by a this compound Analog

| Compound | Target | Assay Type | Concentration/Value | Outcome | Reference |

| 3-aminobenzamide | PARP-1 | Cell Viability Assay | 3 mM | Significant support for cell viability and proliferation of HEI-OC1 cells following blast overpressure insults. | [11] |

| Nicotinamide | PARP | In vitro activity assay | Starting at 500 µM | Significant dose-dependent decrease of PARP activity. | [12] |

| Nicotinamide | PARP | Endogenous PARP inhibition | 1 mM | Inhibitory activity similar to 3-aminobenzamide. | [12] |

In Silico Experimental Protocols

This section provides detailed, step-by-step protocols for conducting molecular docking and molecular dynamics simulations to model the binding of this compound to NAMPT and PARP-1.

Protocol 1: Molecular Docking

Objective: To predict the binding pose and estimate the binding affinity of this compound to the active sites of human NAMPT and PARP-1.

Materials:

-

3D structure of this compound (e.g., from PubChem or drawn using chemical sketcher software).

-

Crystal structures of human NAMPT (e.g., PDB ID: 2GVJ) and PARP-1 (e.g., PDB ID: 6BHV) from the Protein Data Bank.

-

Molecular modeling software (e.g., AutoDock Tools, UCSF Chimera, PyMOL).

-

Molecular docking software (e.g., AutoDock Vina).

Procedure:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format.

-

Use a molecular modeling tool (e.g., Open Babel) to convert the structure to PDBQT format, adding hydrogens and assigning Gasteiger charges.

-

-

Protein Preparation:

-

Download the PDB files for NAMPT and PARP-1.

-

Using molecular modeling software (e.g., AutoDock Tools), remove water molecules and any co-crystallized ligands or inhibitors.

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Save the prepared protein structures in PDBQT format.

-

-

Binding Site Definition:

-

Identify the active site of each protein. For NAMPT, this is the nicotinamide binding pocket.[13] For PARP-1, it is the nicotinamide-binding pocket within the catalytic domain.[14]

-

Define a grid box that encompasses the entire active site. The grid box should be large enough to allow for rotational and translational freedom of the ligand.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the prepared ligand and protein files, and the coordinates and dimensions of the grid box.

-

Set the exhaustiveness parameter (e.g., to 8 or higher) to control the thoroughness of the search.

-

Run the molecular docking simulation using AutoDock Vina.

-

-

Analysis of Results:

-

Analyze the output file, which will contain the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

-

Visualize the lowest energy binding pose in complex with the protein using software like PyMOL or UCSF Chimera.

-

Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues in the active site.

-

Protocol 2: Molecular Dynamics Simulation

Objective: To assess the stability of the this compound-protein complex and to analyze the dynamic behavior of the interaction over time.

Materials:

-

The best-ranked docked complex of this compound with NAMPT or PARP-1 from the molecular docking study.

-

Molecular dynamics simulation software (e.g., GROMACS, AMBER).

-

Force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

A high-performance computing cluster.

Procedure:

-

System Preparation:

-

Use the docked complex as the starting structure.

-

Generate the topology and parameter files for the protein using the chosen force field.

-

Generate the topology and parameter files for this compound using a tool like Antechamber.

-

-

Solvation and Ionization:

-

Place the protein-ligand complex in a periodic box of appropriate size (e.g., cubic or dodecahedron).

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to remove any steric clashes. This is typically done first with the protein backbone restrained, followed by minimization of the entire system.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This is usually done with position restraints on the protein and ligand heavy atoms.

-

NPT (isothermal-isobaric) ensemble: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar) to ensure the correct density. The position restraints are gradually released during this phase.

-

-

-

Production Run:

-

Run the production molecular dynamics simulation for a sufficient length of time (e.g., 100 ns or longer) without any restraints. Save the coordinates of the system at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the protein over time.

-

Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.

-

-

Signaling Pathways and Visualization

The inhibition of NAMPT and PARP-1 by this compound can have significant downstream effects on cellular signaling pathways.

NAD+ Salvage Pathway and NAMPT Inhibition

Inhibition of NAMPT disrupts the NAD+ salvage pathway, leading to a decrease in cellular NAD+ levels. This has widespread consequences for cellular metabolism and signaling.

DNA Damage Response and PARP-1 Inhibition

Inhibition of PARP-1 compromises the repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they can be converted into more lethal double-strand breaks, leading to cell death, a concept known as synthetic lethality in cells with deficient homologous recombination repair.

Conclusion

The in silico modeling of this compound binding to its primary targets, NAMPT and PARP-1, offers a powerful and insightful approach to understanding its mechanism of action at a molecular level. The detailed protocols provided in this guide for molecular docking and molecular dynamics simulations serve as a roadmap for researchers to investigate the binding interactions of this and other small molecule inhibitors. While direct quantitative binding data for this compound remains to be fully elucidated, the information available for analogous compounds provides a strong foundation for these computational studies. The visualization of the affected signaling pathways highlights the critical role of NAMPT and PARP-1 in cellular function and underscores the therapeutic potential of their inhibition. Continued research in this area, combining both computational and experimental approaches, will be crucial for the development of novel and effective therapies targeting these key enzymes.

References

- 1. The NAD+ Salvage Pathway Supports PHGDH-Driven Serine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 4. Frontiers | NAD+ Metabolism as an Emerging Therapeutic Target for Cardiovascular Diseases Associated With Sudden Cardiac Death [frontiersin.org]

- 5. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular insights into PARP1 activation: structural dynamics of DNA, NAD+, and zinc‑mediated allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure based design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from a phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminoisocotinamide: A Technical Guide to its Function as a PARP Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminoisocotinamide (3-AIN) and its putative role as a Poly (ADP-ribose) polymerase (PARP) inhibitor. Due to the limited availability of direct research on 3-Aminoisocotinamide, this document leverages data and protocols from the closely related and well-studied first-generation PARP inhibitor, 3-Aminobenzamide (3-AB), to infer the potential mechanisms and experimental evaluation of 3-AIN. This guide details the fundamental role of PARP enzymes in DNA repair, the mechanism of action of PARP inhibitors, and provides structured quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research into 3-Aminoisocotinamide.

Introduction to PARP and DNA Repair

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant and well-characterized member, acts as a DNA damage sensor.[2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[3] These PAR chains then recruit other DNA repair proteins to the site of damage, facilitating the repair process through the base excision repair (BER) pathway.[1]

Inhibition of PARP enzymes has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality, where the inhibition of two separate DNA repair pathways leads to cell death, while the inhibition of either pathway alone is not lethal.[2]

3-Aminoisocotinamide as a Putative PARP Inhibitor

While specific data on 3-Aminoisocotinamide (3-AIN) as a PARP inhibitor is scarce, its structural similarity to 3-Aminobenzamide (3-AB), a well-documented first-generation PARP inhibitor, suggests it may function through a similar mechanism. 3-AB acts as a competitive inhibitor of NAD+, binding to the catalytic domain of PARP and preventing the synthesis of PAR chains.[4] This inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[1] In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[2]

Quantitative Data on PARP Inhibition

The following table summarizes the available quantitative data for the related compound, 3-Aminobenzamide, which can serve as a reference for preliminary studies on 3-Aminoisocotinamide.

| Compound | Target | Assay Type | IC50 / Inhibition | Reference |

| 3-Aminobenzamide | PARP | Enzymatic Activity | 90% inhibition at 50 µM | [5] |

| 3-Aminobenzamide | PARP | Endogenous PARP activity | Inhibition at 1 mM similar to known PARP inhibitors | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the PARP inhibitory activity of 3-Aminoisocotinamide. These protocols are adapted from established methods for other PARP inhibitors.

In Vitro PARP Activity Assay (Fluorometric)

This assay measures the consumption of NAD+ by PARP1, providing a direct measure of its enzymatic activity.

Materials:

-

Recombinant Human PARP1

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP Assay Buffer

-

3-Aminoisocotinamide (or other test compounds)

-

Nicotinamide (NAM) standard

-

Recombinant Nicotinamidase

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of 3-Aminoisocotinamide in PARP Assay Buffer.

-

In a 96-well plate, add PARP Assay Buffer, activated DNA, and the test compound dilutions.

-

Add recombinant PARP1 to each well to initiate the reaction.

-

Incubate the plate to allow for PARP activity.

-

Stop the reaction and measure the remaining NAD+ by adding a reagent mix containing nicotinamidase, which converts NAD+ to a fluorescent product.

-

Read the fluorescence on a plate reader.

-

Calculate the percent inhibition of PARP1 activity for each concentration of 3-Aminoisocotinamide and determine the IC50 value.[7]

Cellular Assay for PARP Inhibition: Immunofluorescence Staining of γH2AX

This assay assesses the downstream cellular effect of PARP inhibition by measuring the formation of DNA double-strand breaks, indicated by the phosphorylation of histone H2AX (γH2AX).

Materials:

-

Cancer cell line of interest (e.g., BRCA-deficient and proficient lines)

-

3-Aminoisocotinamide

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 3-Aminoisocotinamide for a specified time.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate the cells with the primary anti-γH2AX antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the number and intensity of γH2AX foci per nucleus to determine the extent of DNA damage.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the PARP-mediated DNA repair pathway and the experimental workflows described above.

Caption: PARP-mediated DNA repair pathway and its inhibition by 3-Aminoisocotinamide.

Caption: Workflow for the in vitro fluorometric PARP activity assay.

Caption: Workflow for the cellular γH2AX immunofluorescence assay.

Conclusion

3-Aminoisocotinamide holds potential as a PARP inhibitor based on its structural similarity to 3-Aminobenzamide. This guide provides a foundational framework for researchers to investigate its efficacy and mechanism of action. The provided experimental protocols and conceptual diagrams offer a starting point for the systematic evaluation of 3-AIN's role in PARP inhibition and its potential as a therapeutic agent in oncology. Further research is warranted to elucidate the specific inhibitory profile and cellular effects of 3-Aminoisocotinamide.

References

- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Pharmacodynamic effects of the PARP inhibitor talazoparib (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of 3-Aminoisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of 3-Aminoisonicotinamide, with a primary focus on its activity as a modulator of Poly(ADP-ribose) polymerase (PARP) enzymes. Due to the limited direct kinetic data for this compound, this guide leverages data from its close structural analog, 3-aminobenzamide, to provide a substantive framework for understanding its inhibitory potential. Detailed experimental protocols for determining key kinetic parameters are provided to empower researchers in their investigations.

Core Concepts in Enzymatic Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

-

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is an operational parameter that can be influenced by experimental conditions.

-

Ki: The dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic affinity of the inhibitor for the enzyme and is independent of substrate concentration, making it a more fundamental measure of inhibitor potency.

This compound and its Primary Target: PARP

This compound is a nicotinamide analog. Nicotinamide and its derivatives are known to be competitive inhibitors of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a substrate.[1][2] A primary and well-documented target for such analogs is the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2]

PARPs are crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[2][3] Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains from NAD+.[4] These PAR chains then recruit other DNA repair proteins to the site of damage.[3]

Mechanism of PARP Inhibition

Nicotinamide analogs, including 3-aminobenzamide, act as competitive inhibitors by binding to the catalytic domain of PARP1/2 in place of NAD+.[1] This prevents the synthesis of PAR chains, thereby stalling the DNA repair process.[1] This inhibition of PARP activity can lead to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, this "synthetic lethality" approach using PARP inhibitors can be a highly effective therapeutic strategy.

Quantitative Data for 3-Aminobenzamide (as an analog)

| Inhibitor | Target Enzyme | Parameter | Value | Notes |

| 3-Aminobenzamide | PARP1 | Inhibition | Potent inhibitor | Used as a reference PARP inhibitor in numerous studies.[1] |

| 3-Aminobenzamide | Adenosine diphosphate ribosyltransferases | Inhibition | Effective inhibitor | Blocks recovery of cell division following DNA damage.[5] |

Potential for Inhibition of Other Enzymes

Given its structural similarity to nicotinamide, this compound may also exhibit inhibitory activity against other NAD+-dependent enzymes, such as Nicotinamide N-methyltransferase (NNMT) and Nicotinamide Phosphoribosyltransferase (NAMPT).

-

Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide and is implicated in various diseases.[6]

-

Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the NAD+ salvage pathway in mammals and is a target in cancer therapy.[7][8]

Further experimental investigation is required to determine the kinetic parameters of this compound against these and other potential off-targets.

Experimental Protocols

This section provides detailed methodologies for determining the enzymatic inhibition kinetics of compounds like this compound.

PARP1 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of PARP inhibitors.[9]

Materials:

-

Recombinant Human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 1 mM DTT, 4 mM MgCl2)

-

This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

-

Nicotinamide (NAM) standard

-

Detection reagent (e.g., a developing solution that reacts with the product of the PARP reaction to generate a fluorescent signal)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1-2%).

-

Reaction Setup:

-

To each well of the 96-well plate, add the PARP Assay Buffer.

-

Add the diluted inhibitor solutions to the respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

-

Add the activated DNA to all wells except the "no enzyme" control.

-

Add the recombinant PARP1 enzyme to all wells except the "no enzyme" control.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiation of Reaction: Initiate the enzymatic reaction by adding β-NAD+ to all wells.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

Detection: Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions.

-

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Determination of Ki for Competitive Inhibition

To determine the Ki value for a competitive inhibitor, a series of enzyme activity assays are performed with varying concentrations of both the substrate (NAD+) and the inhibitor.

Procedure:

-

Perform the PARP1 enzymatic activity assay as described above.

-

For each fixed concentration of the inhibitor, vary the concentration of the substrate (β-NAD+).

-

Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) from the Michaelis-Menten data. For a competitive inhibitor, the lines will intersect on the y-axis.

-

Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition.

Data Analysis (using the Cheng-Prusoff equation):

If the IC50 and the Michaelis constant (Km) for the substrate are known, the Ki for a competitive inhibitor can be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate used in the IC50 determination.

-

Km is the Michaelis constant for the substrate.

Signaling Pathways and Visualizations

PARP-Mediated DNA Repair Pathway

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.

Caption: PARP1 activation at DNA breaks and its inhibition.

Experimental Workflow for IC50 Determination

The logical flow for determining the IC50 of an enzyme inhibitor is depicted below.

References

- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of nicotinamide analogues on recovery from DNA damage in C3H10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in primary melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Structure-Activity Relationship of 3-Aminoisonicotinamide Analogs: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of 3-aminoisonicotinamide analogs, a versatile scaffold that has garnered significant attention in medicinal chemistry. These compounds, as nicotinamide mimics, have been extensively investigated as inhibitors of various key enzymes implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document provides a comprehensive overview of their biological targets, quantitative inhibitory activities, detailed experimental methodologies, and the signaling pathways they modulate.

Core Principles of this compound Analogs in Drug Design